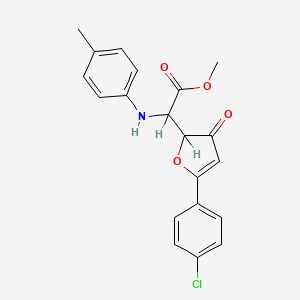
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- is a complex organic compound that features a benzene ring substituted with fluorine and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-fluoro-4-nitrobenzene with 4-fluorophenyl magnesium bromide to form a Grignard reagent, which is then reacted with 2-methylpropoxy bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to the formation of simpler hydrocarbons.
Applications De Recherche Scientifique
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar substitution patterns.
4-Fluorophenyl methyl sulfone: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- is unique due to its combination of fluorine and phenoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.
Propriétés
Numéro CAS |
83493-13-4 |
|---|---|
Formule moléculaire |
C23H22F2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-fluoro-4-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H22F2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
CPTRFRUYZIZULO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


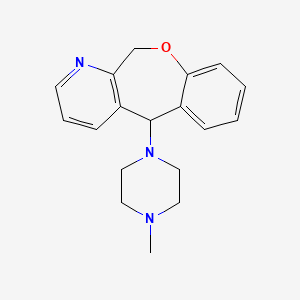

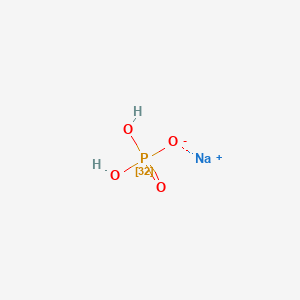
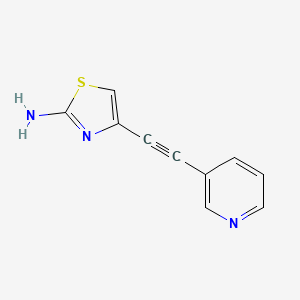

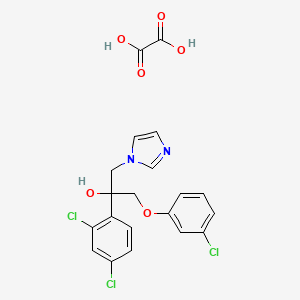

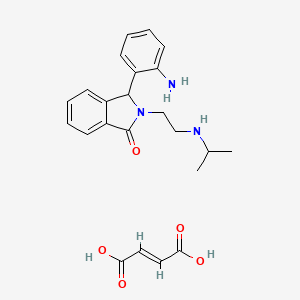
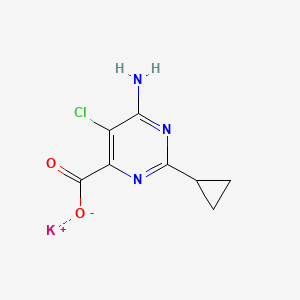
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)

